1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Medicinal Chemistry Drug Discovery Property-Based Design

Medicinal chemists conducting regiochemical SAR studies require building blocks with precise substitution patterns-generic alternatives risk altering target binding or metabolic stability. 1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde provides the specific 5-chloro-pyridyl pharmacophore with a calculated logP of 2.10, lower than its 5-methyl analog, making it ideal for lead optimization programs aiming to reduce lipophilicity-driven toxicity. Available in 95% (economical for scale-up) and ≥98% (for sensitive final steps) purity grades.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 383136-40-1
Cat. No. B1274047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS383136-40-1
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C=O)C2=NC=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h1-7H
InChIKeyAPDJJBTYTZZQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde Specifications & Procurement


1-(5-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383136-40-1) is a heterocyclic organic compound characterized by a pyrrole ring linked to a 5-chloropyridine moiety and substituted with a carbaldehyde group. Its molecular formula is C10H7ClN2O, with a molecular weight of 206.63 g/mol . As a versatile small molecule scaffold, it is predominantly utilized as a building block in organic synthesis for pharmaceutical research and development . The compound is commercially available from multiple reputable vendors with typical purities of 95% or higher .

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Critical Role of 5-Chloro-Pyridyl


In-class compounds such as 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 931985-67-0) or 1-(2-chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde (CAS 97580-57-9) share a pyrrole-2-carbaldehyde core but differ significantly in substitution pattern . These structural variations directly impact physicochemical properties like logP, steric hindrance, and electronic distribution, which in turn affect downstream reactivity and biological target engagement . The specific 5-chloro substitution on the pyridine ring and the absence of a methyl group on the pyrrole ring are non-interchangeable features for projects requiring precise molecular recognition events. Therefore, generic substitution without quantitative justification risks altering key properties such as solubility, metabolic stability, or binding affinity in a given assay system .

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde Quantitative Evidence


logP and Hydrogen Bonding vs. 5-Methyl Analog

The target compound (C10H7ClN2O, MW 206.63) exhibits a calculated logP of 2.10 and possesses two rotatable bonds . Its closest analog, 1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrrole-2-carbaldehyde (C11H9ClN2O, MW 220.66), features an additional methyl group on the pyrrole ring, which increases lipophilicity (calculated logP ~2.5) and steric bulk . The absence of the 5-methyl group in the target compound results in a lower logP, indicating reduced lipophilicity and potentially better aqueous solubility, while also offering a distinct hydrogen-bonding environment around the aldehyde moiety .

Medicinal Chemistry Drug Discovery Property-Based Design

Vendor Purity and Price Comparison

Procurement options for the target compound vary significantly in purity and price. Sigma-Aldrich offers the compound at 95% purity for $260.00 per 500 mg . In comparison, AK Scientific offers the same compound at 95% purity, and alternative vendors like MolCore provide it at ≥98% purity . This range of purities and price points allows researchers to select a vendor based on the specific requirements of their downstream application, with higher purity (>98%) being critical for sensitive reactions or analytical standards.

Chemical Procurement Research Supply Chain Cost Efficiency

5-Chloro vs. 2-Chloro Pyridine Isomers

The target compound features a 5-chloro substitution on the pyridine ring. A closely related isomer, 1-(2-chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde (CAS 97580-57-9), has a 2-chloro substitution at a different position . While direct biological activity data is not available in public literature, the change in chlorine position (5- vs. 2-) alters the electronic distribution and steric environment around the pyridine nitrogen, which is a key factor in metal coordination, hydrogen bonding, and π-π stacking interactions in biological systems . This regiochemical difference is a primary driver for selecting this specific isomer for structure-activity relationship (SAR) studies.

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

1-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde Application Scenarios


Lead Optimization in Medicinal Chemistry

The compound's calculated logP of 2.10 and lower lipophilicity compared to its 5-methyl analog make it a superior starting point for lead optimization programs aiming to reduce lipophilicity-driven toxicity . Its unique 5-chloro-pyridyl moiety offers a distinct pharmacophore for exploring structure-activity relationships (SAR) against biological targets where pyridine nitrogen interactions are critical .

Cost-Effective Scale-Up

For process chemistry and scale-up activities, the availability of the compound in both 95% and ≥98% purity grades allows for strategic sourcing . Researchers can utilize the more economical 95% purity material for initial, larger-scale synthetic steps where minor impurities are tolerable, reserving the higher-purity (≥98%) material for sensitive final steps or analytical method development .

Regiochemical SAR Studies

The specific 5-chloro substitution pattern differentiates this compound from its 2-chloro-pyridyl isomer . This makes it an essential tool for medicinal chemists conducting regiochemical structure-activity relationship (SAR) studies, where the impact of chlorine position on target binding, metabolic stability, or off-target activity is being systematically evaluated .

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